molecular formula C26H19NO6 B1589666 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid CAS No. 378247-75-7

2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid

Cat. No. B1589666
M. Wt: 441.4 g/mol
InChI Key: RCUKLQDGAASIAX-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes studying the reagents and conditions of the reaction, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, etc.


Scientific Research Applications

Chemical Synthesis and Derivatives

  • The compound is synthesized through various chemical reactions, such as condensation and hydrolyses, showcasing its chemical versatility (Yamaguchi, Takahashi, & Kawase, 1992).
  • It serves as a key intermediate in synthesizing a range of derivatives, including Schiff’s bases and acetamides, indicating its role in creating structurally diverse molecules (Čačić et al., 2009); (Čačić et al., 2006).

Applications in Material Science

  • The compound has been used in the synthesis of aromatic carbamates derivatives, suggesting its application in material science and organic synthesis (Velikorodov et al., 2014).
  • It contributes to the development of new stable fluorophores, which are important in biomedical analysis and imaging technologies (Hirano et al., 2004).

Biological Activity and Pharmaceutical Research

  • Studies have demonstrated its utility in the synthesis of compounds with potential antibacterial and antifungal properties, highlighting its significance in pharmaceutical research (Behrami & Vaso, 2017).
  • The compound has been used in the development of novel derivatives with potential antimalarial activity, underscoring its importance in medicinal chemistry (Shah et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, etc.


Please note that not all compounds will have information available in all these areas. The amount of information available typically depends on how much research has been done on the compound. If you have a specific compound you’d like information on, please provide its name or CAS number.


properties

IUPAC Name

2-[7-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxochromen-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO6/c28-24(29)11-15-12-25(30)33-23-13-16(9-10-17(15)23)27-26(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22H,11,14H2,(H,27,31)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUKLQDGAASIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451103
Record name [7-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2H-1-benzopyran-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid

CAS RN

378247-75-7
Record name [7-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2H-1-benzopyran-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA59C84624
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid
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2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid
Reactant of Route 4
2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid
Reactant of Route 5
2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid
Reactant of Route 6
2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid

Citations

For This Compound
1
Citations
中村彰宏 - 2022 - nagaokaut.repo.nii.ac.jp
Antimicrobial resistance is a serious worldwide problem. Moreover, as bacteria are able to circumvent the effects of all the currently available antibiotics, there is an urgent need for the …
Number of citations: 2 nagaokaut.repo.nii.ac.jp

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